5-(2-Furyl)-2-furylboronic acid
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Overview
Description
5-(2-Furyl)-2-furylboronic acid is an organoboron compound that features two furan rings attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-2-furylboronic acid typically involves the reaction of 2-furylboronic acid with a furan derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where 2-furylboronic acid reacts with a halogenated furan compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-2-furylboronic acid undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-(2-Furyl)-2-furylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The primary mechanism of action for 5-(2-Furyl)-2-furylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the furan group to a palladium catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Furylboronic acid
- 5-Formylfuran-2-boronic acid
- 2,5-Furandicarboxylic acid
Comparison
5-(2-Furyl)-2-furylboronic acid is unique due to the presence of two furan rings, which enhances its reactivity and versatility in chemical reactions compared to compounds with a single furan ring. This dual furan structure allows for more complex molecular architectures and broader applications in synthetic chemistry .
Properties
Molecular Formula |
C8H7BO4 |
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Molecular Weight |
177.95 g/mol |
IUPAC Name |
[5-(furan-2-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H7BO4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H |
InChI Key |
WWMMNBBWDBVWJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CO2)(O)O |
Origin of Product |
United States |
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